molecular formula C16H14N2O B15146048 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine CAS No. 501902-13-2

3-(4-Benzyl-phenyl)-isoxazol-5-ylamine

Cat. No.: B15146048
CAS No.: 501902-13-2
M. Wt: 250.29 g/mol
InChI Key: QBKFUOUYAPZAOP-UHFFFAOYSA-N
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Description

3-(4-Benzyl-phenyl)-isoxazol-5-ylamine is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a benzyl group attached to the phenyl ring, which is further connected to the isoxazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-phenyl)-isoxazol-5-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-(4-Benzyl-phenyl)-isoxazol-5-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazole: Lacks the benzyl group, resulting in different chemical properties.

    4-Benzylphenylboronic acid: Contains a boronic acid group instead of the isoxazole ring.

    5-Amino-3-phenylisoxazole: Similar structure but without the benzyl group.

Uniqueness

3-(4-Benzyl-phenyl)-isoxazol-5-ylamine is unique due to the presence of both the benzyl and amine groups attached to the isoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

501902-13-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(4-benzylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C16H14N2O/c17-16-11-15(18-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10,17H2

InChI Key

QBKFUOUYAPZAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=NOC(=C3)N

Origin of Product

United States

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